molecular formula C22H25N3O4 B14988809 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B14988809
M. Wt: 395.5 g/mol
InChI Key: DLJAHJMIDMAHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by its unique structure, which includes a butoxyphenyl group and a dimethylphenoxy group attached to an oxadiazole ring

Preparation Methods

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. The general synthetic route includes the formation of the oxadiazole ring followed by the introduction of the butoxyphenyl and dimethylphenoxy groups. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The unique combination of butoxyphenyl and dimethylphenoxy groups in this compound may confer distinct properties, making it suitable for specific applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4/c1-4-5-10-27-18-8-6-17(7-9-18)21-22(25-29-24-21)23-20(26)14-28-19-12-15(2)11-16(3)13-19/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,23,25,26)

InChI Key

DLJAHJMIDMAHRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.